molecular formula C22H34N6O16S4 B13398772 (2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid

(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid

Cat. No.: B13398772
M. Wt: 766.8 g/mol
InChI Key: XDCFCHNAIMYBAZ-WDSFIVADSA-N
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Description

The compound (2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid is a complex chemical entity with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes amino, purine, and sulfonio groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution, and sulfonation reactions. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The purine ring can be reduced under specific conditions.

    Substitution: The sulfonio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The reactions typically occur under controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso or nitro derivatives, while reduction of the purine ring can yield dihydropurine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes and molecular interactions.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its structural features suggest it could be used in the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it an important intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and purine groups allow it to bind to active sites, modulating the activity of these targets. The sulfonio group can participate in electrostatic interactions, further enhancing its binding affinity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]butanoate
  • (2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate

Uniqueness

The uniqueness of (2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and binding affinity, making it a valuable compound for various applications.

This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H34N6O16S4

Molecular Weight

766.8 g/mol

IUPAC Name

(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8-,10-,11-,14-,27?;;;/m1.../s1

InChI Key

XDCFCHNAIMYBAZ-WDSFIVADSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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